Cas no 1366505-62-5 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid structure
1366505-62-5 structure
商品名:(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid
CAS番号:1366505-62-5
MF:C13H19NO4S
メガワット:285.359262704849
CID:5880837
PubChem ID:165524140

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid
    • EN300-1287861
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
    • 1366505-62-5
    • インチ: 1S/C13H19NO4S/c1-8-9(5-6-19-8)10(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
    • InChIKey: DZLCXUSVDUIDKF-SNVBAGLBSA-N
    • ほほえんだ: S1C=CC(=C1C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 285.10347926g/mol
  • どういたいしつりょう: 285.10347926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 104Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1287861-1000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
1000mg
$914.0 2023-10-01
Enamine
EN300-1287861-100mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
100mg
$804.0 2023-10-01
Enamine
EN300-1287861-5000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
5000mg
$2650.0 2023-10-01
Enamine
EN300-1287861-1.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
1g
$0.0 2023-06-07
Enamine
EN300-1287861-10000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
10000mg
$3929.0 2023-10-01
Enamine
EN300-1287861-2500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
2500mg
$1791.0 2023-10-01
Enamine
EN300-1287861-50mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
50mg
$768.0 2023-10-01
Enamine
EN300-1287861-250mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
250mg
$840.0 2023-10-01
Enamine
EN300-1287861-500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylthiophen-3-yl)propanoic acid
1366505-62-5
500mg
$877.0 2023-10-01

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid 関連文献

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acidに関する追加情報

Recent Advances in the Study of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid (CAS: 1366505-62-5)

In recent years, the compound (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid (CAS: 1366505-62-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its tert-butoxycarbonyl (Boc) protecting group and 2-methylthiophene moiety, has emerged as a promising intermediate in the synthesis of bioactive molecules and drug candidates. Its unique structural features make it a valuable building block for the development of novel therapeutics targeting various diseases, including neurological disorders and cancer.

Recent studies have focused on optimizing the synthetic routes for (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry reported a highly efficient asymmetric synthesis method using chiral auxiliaries, achieving >99% enantiomeric excess (ee) and scalability up to gram-scale. This advancement addresses previous challenges in obtaining the compound with high optical purity, which is critical for its application in drug development.

The pharmacological potential of derivatives based on this compound has been explored in several recent preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structural analogs of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid exhibit potent inhibitory activity against specific protein kinases involved in inflammatory pathways. These findings suggest potential applications in developing new anti-inflammatory agents with improved selectivity profiles.

In the context of drug discovery, the compound has been utilized as a key intermediate in the synthesis of protease inhibitors. A 2024 study in ACS Medicinal Chemistry Letters described its incorporation into novel covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), showing promising antiviral activity in cell-based assays. The 2-methylthiophene moiety was found to contribute significantly to binding affinity through hydrophobic interactions with the enzyme's active site.

Structural-activity relationship (SAR) studies have revealed that modifications to the tert-butoxycarbonyl group and the propanoic acid moiety can dramatically influence the biological activity of derivatives. Recent computational modeling work published in the Journal of Chemical Information and Modeling (2023) provided insights into the conformational preferences of this compound and its interactions with biological targets, facilitating rational drug design approaches.

The compound's stability and physicochemical properties have also been investigated. A 2024 pharmaceutical sciences study reported comprehensive characterization of its solid-state properties, including polymorph screening and solubility profiling, which are essential for formulation development. The results indicated good thermal stability and acceptable solubility in common organic solvents, supporting its utility as a synthetic intermediate.

Looking forward, ongoing research is exploring the application of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid in targeted drug delivery systems. Preliminary results from a 2024 biotechnology conference presentation suggested that conjugates of this compound with nanoparticles show enhanced cellular uptake in specific tissues, opening new possibilities for precision medicine applications.

In conclusion, (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid (CAS: 1366505-62-5) continues to be a compound of significant interest in medicinal chemistry research. Recent advances in its synthesis, biological evaluation, and application in drug discovery highlight its versatility as a building block for pharmaceutical development. Future research directions likely include further exploration of its derivatives' therapeutic potential and optimization of its physicochemical properties for enhanced drug-like characteristics.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司